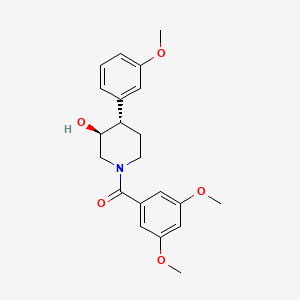![molecular formula C12H11NO4 B3859304 5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B3859304.png)
5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one
Vue d'ensemble
Description
5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dioxolo ring fused to a quinoline core, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of ethyl 8-hydroxy-2H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, followed by further functionalization to introduce the ethyl group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the quinoline core, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure allows for interactions with specific biological targets, making it a promising lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit DNA gyrases, which are essential enzymes for bacterial DNA replication. This inhibition disrupts bacterial cell division, leading to antibacterial effects . Additionally, the compound’s ability to interact with DNA and other cellular components contributes to its anticancer activity by inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxolinic Acid: A quinoline derivative with similar antibacterial properties.
Nalidixic Acid: Another quinoline-based compound used as an antibacterial agent.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness
5-Ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one stands out due to its unique dioxolo ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
5-ethyl-8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-13-8-4-11-10(16-6-17-11)3-7(8)9(14)5-12(13)15/h3-5,14H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHAMWSIXRPXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=CC1=O)O)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-[(E)-2-methylbut-2-enyl]-1,4-diazepane](/img/structure/B3859222.png)

![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B3859247.png)
![(8R*,9aS*)-8-hydroxy-2-(3-morpholin-4-ylpropyl)tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3859249.png)
![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B3859266.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-5-methyl-1-benzofuran-2-carboxamide](/img/structure/B3859269.png)
![5-{2-[5-(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1H-tetrazole](/img/structure/B3859272.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3859279.png)
![2-{[2-(1H-indol-1-yl)-1-methylethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3859281.png)
![2-({1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B3859290.png)


![[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B3859324.png)
![1-(1,1-dioxothiolan-3-yl)-3-[(E)-(3-phenoxyphenyl)methylideneamino]thiourea](/img/structure/B3859326.png)
